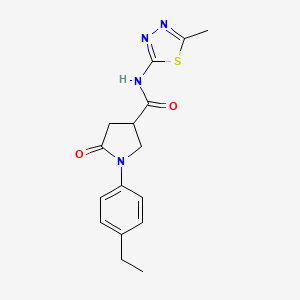![molecular formula C15H20N6O2 B5378948 4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol, also known as MPPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol acts as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. These receptors are involved in the regulation of mood, cognition, and behavior, and their modulation by 4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol may have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the activation of certain signaling pathways. These effects may contribute to the potential therapeutic benefits of 4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol in the treatment of neurological disorders.
実験室実験の利点と制限
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors in the brain. However, its complex synthesis method and limited availability may pose challenges for researchers interested in studying its effects.
将来の方向性
There are several future directions for research on 4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol, including the investigation of its potential therapeutic applications for neurological disorders, the elucidation of its mechanism of action, and the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, the development of new compounds based on the structure of 4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol may lead to the discovery of novel drugs with therapeutic potential.
合成法
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of pyridine, tetrazole, piperidine, and other reagents to produce the final product. The process is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol has been studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders.
特性
IUPAC Name |
1-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12-2-3-13(16-10-12)15(23)5-8-20(9-6-15)14(22)4-7-21-11-17-18-19-21/h2-3,10-11,23H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAHAQCZUHCWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCN3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylacrylamide](/img/structure/B5378934.png)

![N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
![2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol](/img/structure/B5378966.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5378975.png)